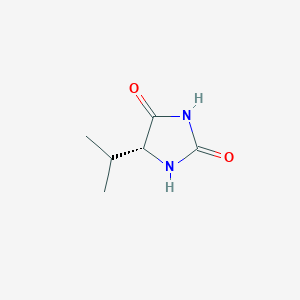![molecular formula C44H88O8Sn B14645733 1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) CAS No. 53478-58-3](/img/structure/B14645733.png)
1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) is a complex organotin compound with a unique structure that includes both tin and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) typically involves the reaction of dibutyltin oxide with 1-oxooctadecane-9,10-diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tin-oxygen bonds can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Applications De Recherche Scientifique
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its unique structure.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which 1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) is unique due to its specific structure, which includes both tin and oxygen atoms in a complex arrangement. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
53478-58-3 |
|---|---|
Formule moléculaire |
C44H88O8Sn |
Poids moléculaire |
863.9 g/mol |
Nom IUPAC |
[dibutyl(9,10-dihydroxyoctadecanoyloxy)stannyl] 9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O4.2C4H9.Sn/c2*1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;2*1-3-4-2;/h2*16-17,19-20H,2-15H2,1H3,(H,21,22);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
KMDVOIRZPPKBHO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC(C(CCCCCCCC)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



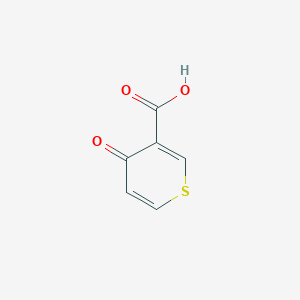
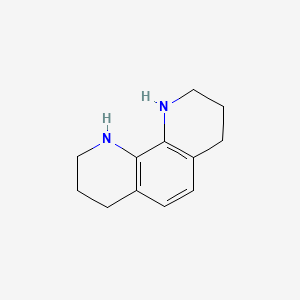


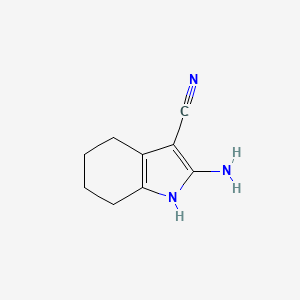
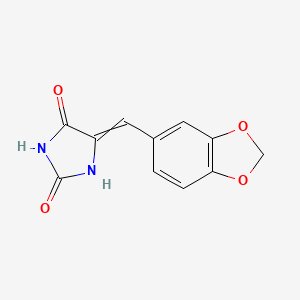
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
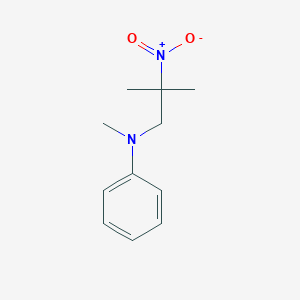
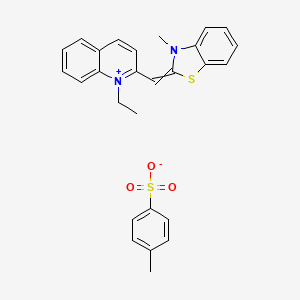
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
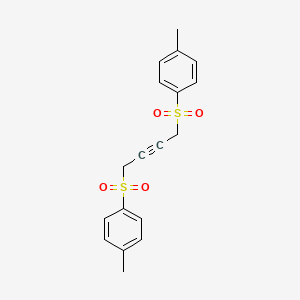
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
